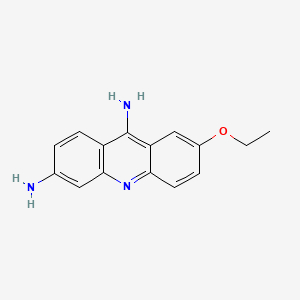
龙胆苦甙
描述
科学研究应用
龙胆苦苷在科学研究中有着广泛的应用:
作用机制
龙胆苦苷通过多种机制发挥作用:
生化分析
Biochemical Properties
Gentiopicroside has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to have a meaningful role in metabolic pathways and mechanisms, which may influence the treatment of different diseases . For instance, it has been found to inhibit the activation of the EGFR/PI3K/AKT signaling pathway by reducing EGFR expression .
Cellular Effects
Gentiopicroside has been shown to have a wide range of effects on various types of cells and cellular processes. It has been found to inhibit the proliferation, invasion, and migration of gastric cancer cell lines in a dose-dependent manner . Furthermore, it has been shown to induce mitochondrial apoptosis .
Molecular Mechanism
Gentiopicroside exerts its effects at the molecular level through various mechanisms. One such mechanism is through the inhibition of the EGFR/PI3K/AKT signaling pathway by reducing EGFR expression . This leads to a decrease in tumor volume and inhibits pulmonary metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, Gentiopicroside has been shown to have various effects over time. For instance, it has been found to significantly reduce the swelling of joints and arthritic index scores in treated adjuvant-induced arthritis (AIA) rats .
Dosage Effects in Animal Models
In animal models, the effects of Gentiopicroside vary with different dosages. For instance, at a dose of 200 mg/kg, Gentiopicroside was found to significantly reduce the swelling of joints and arthritic index scores in AIA rats . It did not affect the spleen index values, indicating that it was relatively safe at the dose chosen .
Metabolic Pathways
Gentiopicroside is involved in various metabolic pathways. For instance, it has been found to work through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway and glycine, serine, and threonine metabolism .
准备方法
合成路线和反应条件: 龙胆苦苷可以通过从植物来源中提取来合成,特别是从龙胆属植物的根部。 提取过程通常包括用乙醇或甲醇等溶剂浸渍或渗滤,然后使用色谱技术进行纯化 .
工业生产方法: 龙胆苦苷的工业生产涉及从植物材料中大规模提取。 该过程包括干燥和研磨植物材料,然后进行溶剂提取和纯化,使用高性能液相色谱 (HPLC) 等技术获得高纯度龙胆苦苷 .
化学反应分析
反应类型: 龙胆苦苷会经历各种化学反应,包括:
常用试剂和条件:
水解: 酸性或酶促条件通常用于水解。
还原: 可以使用硼氢化钠等还原剂。
脱水: 脱水可以在酸性条件下或使用脱水剂来实现。
主要产物:
水解: 龙胆苦甙和葡萄糖.
还原: 代谢产物,例如 G-M1 和 G-M2.
脱水: 像 G-M5 这样的化合物.
相似化合物的比较
属性
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGQYUORDTXOR-GPQRQXLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878043 | |
| Record name | Gentiopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20831-76-9 | |
| Record name | Gentiopicroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentiopicrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentiopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIOPICRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gentiopicroside exert its anti-inflammatory effects?
A1: Gentiopicroside exhibits anti-inflammatory activity through multiple mechanisms, including the suppression of pro-inflammatory cytokines and modulation of signaling pathways. Studies have shown that it can inhibit the production of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in various cell and animal models. [, , , , ] These effects have been linked to the inhibition of key signaling pathways, such as the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. []
Q2: What is the role of gentiopicroside in protecting against liver injury?
A2: Gentiopicroside demonstrates hepatoprotective effects by combating oxidative stress, reducing inflammation, and modulating key signaling pathways in the liver. Research indicates that it can elevate the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. [, ] Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense mechanisms. []
Q3: How does gentiopicroside contribute to anticancer activity?
A3: Gentiopicroside has shown promising anticancer effects in various cancer cell lines, including colon, ovary, and gastric cancer cells. These effects are attributed to multiple mechanisms, such as induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. [, , ] Studies have demonstrated that gentiopicroside can trigger caspase-dependent apoptosis, characterized by the upregulation of caspase-3, caspase-8, caspase-9, and Bax, and downregulation of Bcl-2. [] It can also induce cell cycle arrest at the G2/M phase, hindering cancer cell proliferation. [, ]
Q4: What is the molecular formula, weight, and spectroscopic data for gentiopicroside?
A4: Gentiopicroside has the molecular formula C16H20O9 and a molecular weight of 356.32 g/mol. Spectroscopically, it exhibits characteristic UV absorbance at 270 nm, which is often used for its detection and quantification in various matrices. [, , , ]
Q5: What is the pharmacokinetic profile of gentiopicroside?
A6: Studies in rats have shown that gentiopicroside is rapidly absorbed after oral administration but exhibits low bioavailability. [] It is metabolized by intestinal flora, resulting in the formation of metabolites like gentianine and gentianal. [, ] The pharmacokinetic parameters of gentiopicroside can be influenced by other components present in Gentiana extracts. [, , ]
Q6: What evidence supports the use of gentiopicroside for treating diabetic peripheral neuropathy?
A7: Research suggests that gentiopicroside may be beneficial in managing diabetic peripheral neuropathy (DPN). In DPN rat models, gentiopicroside demonstrated significant analgesic effects, alleviating thermal and mechanical hyperalgesia. [] This effect is attributed to its ability to regulate blood lipid levels, enhance nerve blood flow, and improve nerve conduction velocity. [] Furthermore, gentiopicroside has been shown to modulate the PPAR-γ/AMPK/ACC signaling pathway, which plays a crucial role in lipid metabolism and energy homeostasis. []
Q7: What is the evidence for gentiopicroside's protective effect against gastric mucosal injury?
A8: Studies have revealed that gentiopicroside possesses gastroprotective properties. In a mouse model of ethanol-induced gastric mucosal injury, gentiopicroside administration effectively reduced the severity of gastric lesions. [] This protective effect is attributed to its antioxidant and anti-inflammatory activities, as evidenced by increased heat shock protein-70 (HSP70) and glutathione (GSH) levels, enhanced SOD activity, and reduced TNF-α, IL-6, and MDA levels in gastric tissue. []
Q8: What analytical techniques are commonly employed for the analysis of gentiopicroside?
A9: Several analytical methods are employed for the identification, quantification, and quality control of gentiopicroside. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS), is widely used due to its sensitivity, selectivity, and accuracy. [, , , , , , , , , ] Thin-layer chromatography (TLC) is another technique used for qualitative analysis and screening. []
Q9: What are the common methods for extracting gentiopicroside from plant material?
A10: Various extraction methods have been explored for obtaining gentiopicroside from Gentiana species, including traditional solvent extraction methods like maceration and reflux extraction, as well as more advanced techniques like ultrasonic-assisted extraction. [, ] The choice of extraction method depends on factors like efficiency, cost, and environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


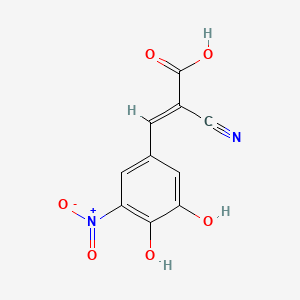
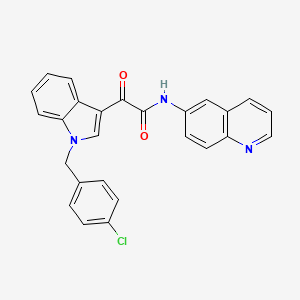
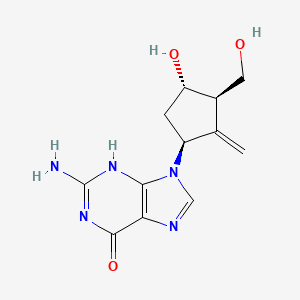
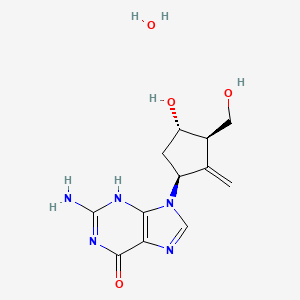


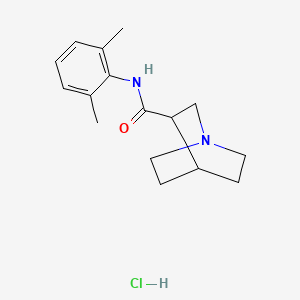
![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
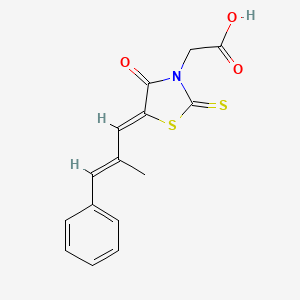

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)
